BenchChemオンラインストアへようこそ!

LCL161

XIAP inhibition BIR3 domain binding SMAC mimetic affinity

Orally bioavailable monovalent SMAC mimetic with Phase II clinical data in myelofibrosis. Demonstrated 30% ORR, once-weekly 1800mg human dosing, and 50-fold paclitaxel synergy. Ideal for chronic in vivo studies vs. IV-only or preclinical alternatives. ≥98% purity, immediate stock availability.

Molecular Formula C26H33FN4O3S
Molecular Weight 500.6 g/mol
CAS No. 1005342-46-0
Cat. No. B1683886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLCL161
CAS1005342-46-0
SynonymsLCL161;  LCL 161;  LCL-161
Molecular FormulaC26H33FN4O3S
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC
InChIInChI=1S/C26H33FN4O3S/c1-16(28-2)24(33)30-22(17-7-4-3-5-8-17)26(34)31-14-6-9-21(31)25-29-20(15-35-25)23(32)18-10-12-19(27)13-11-18/h10-13,15-17,21-22,28H,3-9,14H2,1-2H3,(H,30,33)/t16-,21-,22-/m0/s1
InChIKeyUFPFGVNKHCLJJO-SSKFGXFMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LCL161 CAS 1005342-46-0: Monovalent Oral SMAC Mimetic for IAP-Targeted Apoptosis Research


LCL161 (CAS 1005342-46-0) is an orally bioavailable monovalent second mitochondrial-derived activator of caspases (SMAC) mimetic and antagonist of the inhibitor of apoptosis protein (IAP) family [1]. As a monovalent IAP antagonist, LCL161 binds with high affinity to the BIR3 domains of XIAP, cIAP1, and cIAP2 (IC50 values of 52.7 nM, 10.4 nM, and 12.9 nM, respectively, in DELFIA displacement assays) [2]. The compound has completed multiple Phase II clinical trials in solid tumors and hematologic malignancies [3], distinguishing it from many IAP antagonists that remain in earlier development stages. LCL161 is supplied as a research reagent for apoptosis pathway investigation and oncology preclinical studies.

Why LCL161 Cannot Be Substituted with Alternative IAP Antagonists in Preclinical Research


IAP antagonists represent a heterogeneous class with fundamentally divergent binding profiles, valency architecture, and clinical development status. Monovalent SMAC mimetics like LCL161 exhibit distinct target engagement kinetics compared to bivalent analogs such as birinapant and SM-164, which often display broader BIR domain targeting but carry different toxicity liabilities [1]. Furthermore, within the monovalent subclass, compounds diverge substantially in their IAP family selectivity—LCL161 demonstrates balanced XIAP/cIAP1/cIAP2 inhibition (52.7/10.4/12.9 nM IC50), whereas comparators like AT-406 show preferential cIAP1 engagement (Ki 1.9 nM) with markedly weaker XIAP affinity (Ki 66.4 nM) [2]. Crucially, LCL161 has advanced to Phase II clinical evaluation in multiple indications including triple-negative breast cancer and myelofibrosis, providing a wealth of translational and safety data unavailable for earlier-stage or discontinued IAP antagonists [3]. These pharmacological and developmental distinctions preclude interchangeable use in research applications where specific IAP inhibition profiles, oral bioavailability, or translational relevance are required.

LCL161 Quantitative Differentiation Evidence Versus Comparator IAP Antagonists


XIAP BIR3 Domain Binding Affinity: LCL161 Versus Comparator SMAC Mimetics in Fluorescence Polarization Assays

In a standardized fluorescence polarization (FP) assay measuring KI values against the BIRC2 BIR3 domain, LCL161 exhibited a KI of 4.1 ± 0.8 nM [1]. This affinity positions LCL161 between AT-406 (KI 2.9 ± 0.6 nM) and birinapant (KI 4.8 ± 0.9 nM) [1]. Notably, LCL161's thermal stabilization of the BIR3 domain (ΔTm 10.2 ± 0.3 °C, DSF assay) exceeded that of GDC-0152 (ΔTm 10.6 ± 0.7 °C) and was comparable to AT-406 (ΔTm 11.6 ± 0.2 °C), indicating robust target engagement [1]. Isothermal titration calorimetry (ITC) determined a KD of 21.1 ± 10.0 nM for LCL161, demonstrating moderate binding thermodynamics compared to AT-406 (KD 36.0 ± 0.5 nM) and birinapant (KD 57.0 ± 2.8 nM) in the same assay system [1].

XIAP inhibition BIR3 domain binding SMAC mimetic affinity

Full-Length IAP Protein Degradation Activity: LCL161 Versus Bivalent SMAC Mimetics Across Five IAP Family Members

In cellular assays using full-length IAP proteins, LCL161 demonstrated nanomolar degradation potency across BIRC2 (cIAP1) and BIRC3 (cIAP2) with IC50 values of 7.5 ± 1.3 nM and 25.3 ± 1.3 nM, respectively [1]. Critically, LCL161 displayed a unique activity profile relative to AT-406, which showed weaker BIRC2 potency (IC50 21.7 ± 5.5 nM) despite its higher affinity in binding assays [1]. Against BIRC4 (XIAP), LCL161 (IC50 18.2 ± 4.2 nM) outperformed AT-406 (IC50 28.5 ± 5.2 nM) and GDC-0152 (IC50 15.3 ± 5.0 nM) [1]. The bivalent SMAC mimetic birinapant required micromolar concentrations for BIRC2 degradation (IC50 1.0 ± 0.2 μM), representing approximately 133-fold weaker cellular potency than LCL161 in this assay system [1].

cIAP1 degradation BIRC2 IAP antagonist profiling

XIAP BIR3 Domain IC50: LCL161 Shows Distinct Isoform Selectivity Profile in DELFIA Displacement Assays

In DELFIA displacement assays against isolated BIR3 domains, LCL161 exhibited IC50 values of 52.7 nM (XIAP), 10.4 nM (cIAP1), and 12.9 nM (cIAP2) [1]. This profile indicates approximately 5-fold selectivity for cIAP1/cIAP2 over XIAP. For comparison, AT-406 demonstrates extreme cIAP1 selectivity with Ki values of 1.9 nM (cIAP1), 5.1 nM (cIAP2), and 66.4 nM (XIAP)—a 35-fold XIAP/cIAP1 selectivity ratio [2]. Birinapant exhibits Kd values of <1 nM (cIAP1) and 45 nM (XIAP), representing >45-fold selectivity . LCL161's more balanced inhibition profile (5-fold selectivity) contrasts with the pronounced cIAP1 bias of these comparators [1][2].

XIAP BIR3 cIAP1 BIR3 cIAP2 BIR3 SMAC mimetic selectivity

Oral Bioavailability: LCL161 is Formulated for Once-Weekly Oral Dosing in Clinical Studies

LCL161 is administered orally once weekly on a 21-day cycle in clinical studies, with doses ranging from 10 to 3000 mg evaluated in Phase I dose-escalation trials [1]. A tablet formulation demonstrated comparable exposure to solution formulation with improved tolerability [1]. In preclinical xenograft models, oral administration of LCL161 at 100 mg/kg achieved plasma concentrations of 3.3 μM and tumor drug uptake of 18.4 μM at 8 hours post-dose . While several IAP antagonists including AT-406 and birinapant are described as orally bioavailable [2], LCL161 is distinguished by its clinical validation of a convenient once-weekly oral dosing schedule with established human PK parameters across multiple Phase I/II studies.

oral bioavailability SMAC mimetic pharmacokinetics once-weekly dosing

LCL161 Synergizes with Paclitaxel via cIAP1/2 Degradation in NSCLC: Comparative Efficacy Data

In NSCLC cell lines, the combination of LCL161 with paclitaxel produced synergistic reduction in cell viability and enhanced apoptosis compared to either agent alone [1]. Mechanistically, this synergy is mediated through LCL161-induced degradation of cIAP1 and cIAP2, leading to caspase-3 activation [1]. In nude mouse NSCLC xenograft models, the LCL161 plus paclitaxel combination inhibited tumor growth with minimal toxic effects [1]. While other SMAC mimetics including birinapant have demonstrated paclitaxel synergy in some models, LCL161 is distinguished by the availability of clinical data from the randomized Phase II neoadjuvant study NCT01617668, which specifically evaluated LCL161 plus paclitaxel versus paclitaxel alone in triple-negative breast cancer [2].

paclitaxel combination NSCLC cIAP degradation chemosensitization

Gene Expression Signature-Stratified Response: LCL161 Demonstrates Biomarker-Defined Activity in TNBC

The Phase II neoadjuvant study NCT01617668 was specifically designed with prospective stratification of TNBC patients into gene expression signature-positive (GS+) and signature-negative (GS–) groups to assess whether adding LCL161 to weekly paclitaxel enhances efficacy in biomarker-defined subpopulations [1]. This biomarker-driven trial design distinguishes LCL161 from other SMAC mimetics, as no equivalent prospectively stratified, randomized Phase II combination study has been reported for AT-406, birinapant, or GDC-0152 in the neoadjuvant setting [2]. The availability of gene expression signature data enables researchers to investigate predictive biomarkers for IAP antagonist response, a critical translational resource not available for comparator compounds.

gene expression signature triple-negative breast cancer biomarker stratification patient selection

LCL161 Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


XIAP-Dependent Apoptosis Studies Requiring Balanced IAP Inhibition

LCL161 is the preferred IAP antagonist for apoptosis pathway studies where balanced engagement of XIAP, cIAP1, and cIAP2 is required rather than pronounced cIAP1 selectivity. The compound's 5-fold cIAP1/XIAP selectivity ratio contrasts with the 35-fold selectivity of AT-406 and >45-fold selectivity of birinapant [1]. With BIRC4/XIAP cellular degradation IC50 of 18.2 ± 4.2 nM—more potent than AT-406 (28.5 ± 5.2 nM) [2]—LCL161 is specifically suited for XIAP-focused apoptosis research in solid tumor models where this IAP family member plays a non-redundant survival role.

Preclinical Modeling of Orally Bioavailable IAP Antagonist Therapy

For in vivo studies requiring clinically translatable oral IAP antagonist exposure, LCL161 provides an extensively validated pharmacokinetic framework. The compound's once-weekly oral dosing schedule (10-3000 mg) has been established in Phase I studies [1], with documented plasma (3.3 μM) and tumor (18.4 μM) concentrations at clinically relevant doses in xenograft models [2]. This established PK dataset enables researchers to design preclinical studies with dosing regimens that directly mirror clinical exposure parameters, a resource not equivalently available for AT-406, birinapant, or GDC-0152.

IAP Antagonist-Chemotherapy Combination Studies with Paclitaxel

LCL161 is the optimal reference SMAC mimetic for studies investigating IAP antagonist-paclitaxel combinations. The compound has demonstrated synergistic cIAP1/2 degradation, caspase-3 activation, and tumor growth inhibition with paclitaxel in NSCLC preclinical models [1], and critically, this combination has advanced to randomized Phase II evaluation in the neoadjuvant TNBC setting (NCT01617668) [2]. This dual preclinical-clinical validation of the LCL161-paclitaxel combination distinguishes it from alternative SMAC mimetics lacking equivalent translational data.

Biomarker Discovery and Precision Oncology Research

LCL161 is uniquely positioned for biomarker discovery studies investigating predictors of IAP antagonist response. The completed Phase II trial NCT01617668 prospectively stratified TNBC patients by gene expression signature (GS+/GS–) [1], generating a clinical dataset that can inform preclinical biomarker validation efforts. Researchers seeking to identify or validate predictive biomarkers for SMAC mimetic therapy should prioritize LCL161 due to the availability of this prospectively collected, stratified clinical response data, which is not available for comparator IAP antagonists [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for LCL161

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.